molecular formula C13H18OS B472466 4'-(n-Pentylthio)acetophenone CAS No. 101267-04-3

4'-(n-Pentylthio)acetophenone

Cat. No.: B472466
CAS No.: 101267-04-3
M. Wt: 222.35g/mol
InChI Key: WAJYAZBDIZDEPV-UHFFFAOYSA-N
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Description

4’-(n-Pentylthio)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a pentylthio group attached to the para position of the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(n-Pentylthio)acetophenone typically involves the introduction of a pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a suitable thiol, such as n-pentylthiol, reacts with a halogenated acetophenone derivative under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 4’-(n-Pentylthio)acetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4’-(n-Pentylthio)acetophenone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group of the acetophenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4’-(n-Pentylthio)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 4’-(n-Pentylthio)acetophenone depends on its specific application. For instance, in its antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The exact molecular targets and pathways involved can vary, but typically include interactions with proteins and enzymes critical to cellular function.

Comparison with Similar Compounds

    Acetophenone: The parent compound, lacking the pentylthio group, used widely in organic synthesis.

    4’-Methylthioacetophenone: Similar structure with a methylthio group instead of a pentylthio group.

    4’-Ethylthioacetophenone: Contains an ethylthio group, offering different physical and chemical properties.

Uniqueness: 4’-(n-Pentylthio)acetophenone is unique due to the presence of the longer pentylthio chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

1-(4-pentylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJYAZBDIZDEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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